Product packaging for Indinavir, threo-(Cat. No.:CAS No. 360558-79-8)

Indinavir, threo-

Cat. No.: B1671878
CAS No.: 360558-79-8
M. Wt: 613.8 g/mol
InChI Key: CBVCZFGXHXORBI-UVMOQAHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Retroviral Protease Inhibitor Research

Retroviral proteases, particularly HIV-1 protease, are essential enzymes in the life cycle of retroviruses. They are responsible for the proteolytic cleavage of viral polyprotein precursors (Gag and Gag-Pol) into functional mature viral proteins necessary for the assembly of infectious viral particles. drugbank.comnih.gov The discovery of HIV protease as a viable target for therapeutic intervention spurred extensive research efforts in the late 1980s and early 1990s aimed at developing potent and selective inhibitors. nih.govwikipedia.org

The development of HIV protease inhibitors is considered a major success in structure-based drug design. wikipedia.orgmdpi.com Early inhibitors were often peptidomimetics, designed to mimic the transition state of the peptide cleavage reaction catalyzed by the protease. wikipedia.orgebi.ac.ukrsc.org Indinavir (B1671876) emerged from this research landscape as a potent inhibitor, demonstrating the feasibility of targeting this enzyme for the treatment of HIV infection. wikipedia.orgebi.ac.ukclinicaltrialsarena.com Its introduction, alongside other protease inhibitors like saquinavir (B1662171) and ritonavir, marked a turning point in HIV/AIDS treatment, leading to the advent of highly active antiretroviral therapy (HAART) and significantly improving patient outcomes. wikipedia.orgmdpi.comclinicaltrialsarena.comnih.gov

Significance of Stereochemistry in Pharmaceutical Chemistry Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in pharmaceutical chemistry. The spatial orientation of functional groups within a drug molecule dictates its interaction with biological targets such as enzymes and receptors. mhmedical.comijpsjournal.com Different stereoisomers of a compound can exhibit vastly different pharmacological properties, including variations in potency, selectivity, metabolism, and binding affinity. mhmedical.comijpsjournal.com

In the context of retroviral protease inhibitors, the precise stereochemistry of the inhibitor molecule is critical for effective binding to the enzyme's active site. HIV-1 protease has a well-defined three-dimensional structure with specific binding pockets that accommodate the inhibitor. wikipedia.orgmdpi.com The chiral centers within an inhibitor must possess the correct absolute and relative configurations to achieve optimal complementarity with the enzyme's binding cleft, enabling the formation of stabilizing interactions such as hydrogen bonds and van der Waals forces. nih.govmdpi.comrcsb.org Studies on the binding of inhibitors to HIV protease have highlighted the crucial role of stereochemistry in determining binding affinity and inhibitory potency. mdpi.comrcsb.orgresearchgate.net

Overview of Indinavir, threo- as a Prototypical Chemical Entity for Advanced Studies

Indinavir, particularly the threo- diastereomer which is the pharmacologically active form, has served as a prototypical chemical entity for advanced academic studies in several areas. Its complex structure, containing multiple chiral centers and functional groups, presented significant challenges and opportunities in synthetic organic chemistry, leading to the development of stereoselective synthetic routes. researchgate.netarkat-usa.orggoogle.comchegg.com

Furthermore, the interaction of indinavir with HIV-1 protease has been extensively studied using techniques such as X-ray crystallography and computational methods. mdpi.comrcsb.orgresearchgate.netresearchgate.netbiorxiv.org These studies have provided detailed insights into the molecular basis of enzyme inhibition and the role of specific amino acid residues in the binding site. nih.govbiorxiv.org The knowledge gained from studying indinavir's binding mode and the impact of its stereochemistry has been instrumental in the rational design of subsequent generations of protease inhibitors with improved properties, including enhanced potency against drug-resistant viral strains. nih.govmdpi.comresearchgate.netacs.org Academic research involving indinavir continues to contribute to the understanding of protease-inhibitor interactions and the principles of structure-based drug design. mdpi.commedchemica.com

Data Table: Key Properties of Indinavir (threo- isomer)

PropertyValueSource
Molecular FormulaC₃₆H₄₇N₅O₄ nih.govwikidata.org
Molecular Weight613.8 g/mol nih.govscbt.com
PubChem CID5362440 nih.govguidetopharmacology.org
CAS Number150378-17-9 nih.govguidetopharmacology.org
Mechanism of ActionHIV-1 Protease Inhibitor drugbank.comnih.gov
Kᵢ (for HIV-1 PR)0.54 nM medchemexpress.com
Protein BindingApprox 60% drugbank.commims.com
Half-life1.8 ± 0.4 hours drugbank.commims.com
MetabolismHepatic, primarily via CYP3A4 drugbank.commims.com
ExcretionPrimarily via feces (83%), urine (approx 19%) mims.com
Melting Point/Decomposition150 – 153 °C (starts to emit toxic vapors) wikipedia.org
SolubilityVery soluble in water and methanol wikipedia.org

Note: This table presents selected academic research findings related to the chemical properties and mechanism of action of Indinavir.

Detailed Research Findings:

Research on indinavir has provided detailed insights into its interaction with HIV-1 protease. Crystallographic studies have revealed that indinavir binds to the active site of the dimeric protease enzyme, inhibiting its catalytic activity. nih.govmdpi.comrcsb.org The molecule is designed to occupy the substrate-binding cleft, mimicking the transition state of the cleaved peptide bond. ebi.ac.ukrsc.org Specific interactions, including hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) and main chain atoms of the protease flaps, are crucial for high-affinity binding. nih.gov

Studies have also investigated the metabolic pathways of indinavir, identifying several metabolites formed primarily through oxidative metabolism mediated by the cytochrome P-450 enzyme system, particularly CYP3A4. drugbank.commims.comscielo.br While the focus here is strictly on the chemical compound, understanding its metabolic fate is relevant in academic studies concerning drug-enzyme interactions and the potential for drug-drug interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H47N5O4 B1671878 Indinavir, threo- CAS No. 360558-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

360558-79-8

Molecular Formula

C36H47N5O4

Molecular Weight

613.8 g/mol

IUPAC Name

(2S)-1-[(2R,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31+,32-,33+/m1/s1

InChI Key

CBVCZFGXHXORBI-UVMOQAHJSA-N

SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Indinavir, threo-;  Indinavir sulfate specified impurity C [EP];  Threo-indinavir; 

Origin of Product

United States

Synthetic Methodologies and Strategies for Indinavir, Threo

Total Synthesis Approaches to Indinavir (B1671876), threo-

Early synthetic routes to Indinavir involved lengthy linear sequences. One such procedure comprised 12 steps, utilizing a hydroxy-protected dihydro-5(S)-hydroxymethyl-3(2H) furanone intermediate. This route involved alkylation, replacement of a leaving group with a piperidine (B6355638) moiety, hydrolysis of the furanone ring, and coupling with 2(R)-hydroxy-1(S)-aminoindane. google.com The considerable number of steps and the use of expensive reagents and starting materials made this approach time-consuming and labor-intensive. google.com Modified routes were developed, including one based on the diastereoselective alkylation of an enolate, where the three-carbon unit was introduced as an allyl group and subsequently oxidized. google.com However, this route also presented challenges, requiring four steps for the introduction of the glycidyl (B131873) fragment, utilizing toxic osmium tetroxide (OsO4), and yielding low diastereoselectivity in the dihydroxylation step. google.com

While a detailed, single step-by-step elucidation of a complete total synthesis from basic starting materials is complex and varies depending on the specific route, the convergent strategy provides a framework. The synthesis involves the preparation of the two main chiral fragments and their subsequent coupling.

One route for the introduction of a three-carbon unit involves the halohydroxylation of a δ,ε-unsaturated carboxamide with efficient 1,3 chirality transfer. This process yields a halohydrin in high yield and diastereoselectivity. google.com Hypoiodous acid, generated in situ from sodium hypochlorite (B82951) and sodium iodide, can be used as the halohydroxylating agent. google.com This methodology has been successfully applied to the synthesis of an epoxide intermediate for Indinavir. google.comresearchgate.net

Another approach for constructing a key intermediate involves the stereoselective preparation of a bromosulfonamide from an olefin using a sulfilimine moiety as an intramolecular nucleophile.

The final steps typically involve coupling of the key fragments, followed by deprotection and salt formation. For example, after removal of a Boc protecting group from the piperazine (B1678402) nitrogen, the unprotected piperazine compound is reacted with 3-picolyl chloride to form Indinavir. google.com

Convergent Synthesis Strategies

Stereoselective Synthesis of Key Intermediates

The stereoselective synthesis of chiral intermediates is crucial for obtaining the desired enantiomer of Indinavir. Two key fragments are the chiral piperazine and the chiral aminoindanol (B8576300). chimia.ch

The chiral piperazine fragment, specifically the (S)-piperazine-1-carboxamide, is a critical building block. chimia.ch Its synthesis has been a focus of research, with various methods developed to achieve high enantiomeric purity. arkat-usa.orgarkat-usa.orggoogle.comresearchgate.net The piperazine fragment is typically derived from a readily available pyrazine (B50134) by reduction of the aromatic ring. chimia.ch

Several methods exist for the synthesis of the chiral piperazine fragment, including classical resolution/racemization, asymmetric catalytic reduction, and enzymatic routes. chimia.ch

Enzymatic kinetic resolution has been employed to obtain the desired enantiomer of the piperazine fragment. This method involves using an enzyme to selectively react with one enantiomer from a racemic mixture, leaving the other enantiomer in excess. chimia.chnih.gov For example, L-leucine-amino-peptidase has been used for the catalyzed kinetic resolution of racemic piperazine-2-carboxamide, yielding the (S)-enantiomer. arkat-usa.orgarkat-usa.orgbiosynth.com While enzymatic methods can provide high enantiomeric purity, the theoretical maximum yield in a kinetic resolution of a racemate is 50%, as the undesired enantiomer is typically discarded unless a racemization and recycle strategy is implemented. google.com

Data Table: Enzymatic Kinetic Resolution of Piperazine-2-carboxamide

EnzymeSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (ee %)Reference
L-leucine-amino-peptidaseRacemic piperazine-2-carboxamide(S)-piperazine-2-carboxamide38Not specified arkat-usa.orgarkat-usa.org
Leucine aminopeptidase (B13392206) (LAP2) from Aspergillus oryzae(rac)-piperazine-2-carboxamide(S)-piperazine-2-carboxylic acid45-47Excellent (>99) biosynth.com

Asymmetric hydrogenation is another powerful method for the stereoselective synthesis of the chiral piperazine fragment. This approach involves the hydrogenation of a prochiral precursor, such as a tetrahydropyrazine (B3061110) or pyrazine derivative, in the presence of a chiral catalyst. google.comclockss.orgresearchgate.netwhiterose.ac.uk

Asymmetric hydrogenation of pyrazines has been developed specifically for preparing chiral piperazine structures found in bioactive compounds like Indinavir. clockss.org Rossen et al. reported the asymmetric hydrogenation of ester- and amido-substituted pyrazines using a two-step reduction process. clockss.org Hydrogenation of a tetrahydropyrazine derivative using a rhodium catalyst with an (R)-BINAP ligand has been shown to yield the desired (S)-piperazine-2-tert-butylcarboxamide in high yield and enantiomeric excess. arkat-usa.orgarkat-usa.orgresearchgate.netwhiterose.ac.uk

Data Table: Asymmetric Hydrogenation of Piperazine Precursors

SubstrateCatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee %)Reference
Pyrazine-2-tert-butylamine[(R)-BINAP(COD)Rh]TfO(S)-piperazine-2-tert-butylamine96Not specified arkat-usa.orgarkat-usa.org
Tetrahydropyrazine derivative[(R)-BINAP(COD)Rh]TfO(S)-piperazine-2-tert-butylcarboxamide9699 researchgate.net
Tetrahydropyrazine derivativeRhodium/(R)-BINAP catalyst system(S)-piperazine-2-carboxamide10098.5:1.5 er (>97 ee) whiterose.ac.uk
Aromatic pyrazin-2-olsPalladium-catalyzed (R)-TolBINAPChiral piperazin-2-onesUp to 93Up to 90

Synthesis of the Chiral Piperazine Fragment

Aziridine (B145994) Ring Opening and Cyclization Strategies

Aziridine ring-opening reactions have been explored as a route to the piperazine subunit of Indinavir. This strategy leverages the inherent reactivity of the strained three-membered aziridine ring towards nucleophilic attack. One approach involves the regioselective C-3 ring opening of a suitably substituted N-tosylaziridine-carboxamide with a primary amine, such as 3-picolylamine. arkat-usa.orgarkat-usa.org This is followed by an alkylative cyclization step to form the six-membered piperazine ring. arkat-usa.org Subsequent N-detosylation can then yield the desired piperazine fragment. arkat-usa.org

Research has demonstrated the potential for developing more concise syntheses of the piperazine fragment through aziridine ring opening processes. arkat-usa.orgresearchgate.net While early methods for synthesizing aziridines were challenging due to their instability, various approaches are now available. researchgate.net

Synthesis of the Hydroxyethylene Isostere Core

The hydroxyethylene isostere core is a crucial structural element of Indinavir, mimicking the transition state of the peptide bond cleavage catalyzed by HIV protease. ajrconline.orgmedchemica.com Its synthesis requires precise control over the stereochemistry of the hydroxyl group and adjacent carbon centers.

Asymmetric aldol (B89426) reactions have been employed in the synthesis of intermediates for Indinavir. One early asymmetric synthesis utilized an aldol reaction between the magnesium enolate of Braun's reagent and a specific aldehyde to afford an alcohol with high enantiomeric excess. rsc.org This approach involved the use of a chiral auxiliary that was subsequently removed by transesterification. rsc.org

Aldol chemistry has also been applied in the functionalization of biomass-derived precursors, such as levoglucosenone, to prepare intermediates used in the construction of antivirals, including Indinavir. dntb.gov.uapublish.csiro.auresearchgate.net

Epoxide chemistry plays a significant role in the diastereoselective and enantioselective synthesis of the hydroxyethylene isostere core of Indinavir. Indinavir is synthesized via an epoxide intermediate, the stereochemistry of which is influenced by the chiral aminoindanol portion acting as a chiral auxiliary. researchgate.netmdpi.com

Stereoselective construction of fluorinated core subunits, which can be considered analogues of the hydroxyethylene isostere, has been achieved through asymmetric alkylation reactions involving epoxide intermediates. acs.orgcapes.gov.bracs.org One method involved the conjugate addition of a lithium enolate to a nitroalkene, although this showed modest diastereoselectivity. acs.orgacs.org A more practical route was developed based on the asymmetric synthesis of organofluorine compounds using optically active fluoroiodoacetic acid as an electrophile in combination with a chiral amide enolate. acs.orgcapes.gov.bracs.org

Epoxide ring-opening reactions with various nucleophiles are key transformations in the synthesis of pharmaceutical compounds, including HIV protease inhibitors like Indinavir. mdpi.comencyclopedia.pubresearchgate.netacs.org These reactions can proceed in a highly stereospecific manner. capes.gov.br

Asymmetric Aldol Routes

Synthesis of the Chiral Aminoindanol Fragment

The chiral aminoindanol fragment, specifically (1S,2R)-cis-1-amino-2-indanol, is a critical building block in the synthesis of Indinavir. researchgate.netajrconline.orgnih.gov It contains two of the five chiral centers in the final molecule and plays a crucial role in setting the stereochemistry of other centers during the synthesis. researchgate.netacs.orgnih.gov

Various synthetic routes to (1S,2R)-cis-aminoindanol have been developed. One approach involves the catalytic asymmetric epoxidation of indene (B144670) to yield an optically active indene oxide, followed by ring opening and further transformations. researchgate.netnih.gov Another method involves the epoxidation of indene with MCPBA, opening of the racemic epoxide with sodium azide, and enzymatic resolution of the resulting azidoindanol. nih.gov An efficient synthesis starting from indanone has also been reported, involving acetoxylation, fungus-catalyzed hydrolysis, formation of an oxime ether, and enantioselective reduction. tubitak.gov.tr

The (1S,2R)-cis-aminoindanol fragment serves as a powerful chiral auxiliary in the synthesis of Indinavir, directing the stereochemistry of subsequent reactions. researchgate.netacs.orgnih.gov Its chirality is used to control the formation of two additional stereogenic centers in the molecule. chimia.chnih.gov

Aminoindanol-derived chiral oxazolidinones have been utilized as chiral auxiliaries in asymmetric reactions, including Diels-Alder reactions and syn-aldol reactions. nih.gov The use of aminoindanol as a chiral auxiliary offers advantages, as both enantiomers are readily available, and its conformationally constrained cyclic structure can lead to more predictable stereochemical outcomes. nih.gov Unlike many chiral auxiliaries that are discarded after use, the aminoindanol portion is incorporated directly into the final Indinavir molecule. acs.org

Advanced Asymmetric Synthesis Techniques

The synthesis of Indinavir relies heavily on advanced asymmetric synthesis techniques to ensure the formation of the single desired stereoisomer out of 32 possible stereoisomers. researchgate.netacs.org These techniques include:

Asymmetric Hydrogenation: Used in the synthesis of chiral intermediates, such as the piperazine unit. arkat-usa.orgrsc.orgpnas.org Optically active rhodium complexes, such as those with BINAP ligands, have been employed to achieve high enantioselectivity. arkat-usa.orgrsc.orgpnas.org

Asymmetric Epoxidation: Methods like the Jacobsen epoxidation have been used for the enantioselective synthesis of key epoxide intermediates from prochiral olefins like indene. mdpi.comencyclopedia.pubnih.gov

Asymmetric Alkylation: Employed in the stereoselective construction of carbon-carbon bonds, particularly in the synthesis of the hydroxyethylene isostere core, sometimes utilizing chiral auxiliaries or enantiopure electrophiles. acs.orgcapes.gov.bracs.orgacs.org

Enzymatic Resolutions: Used to obtain enantiopure intermediates, such as azidoindanol, from racemic mixtures. nih.gov

Chiral Auxiliaries: As discussed, the aminoindanol fragment itself acts as a chiral auxiliary, and other auxiliaries derived from aminoindanol have been explored for controlling stereochemistry in various reactions. acs.orgnih.gov

Asymmetric Organocatalysis: While not explicitly detailed for Indinavir synthesis in the provided snippets, asymmetric organocatalysis is a growing field offering alternative methods for stereoselective transformations, including epoxide ring openings. acs.orgpreprints.org

These advanced techniques are essential for the efficient and stereocontrolled synthesis of Indinavir on a large scale, minimizing the production of undesired stereoisomers. acs.orgopenochem.org

Catalytic Asymmetric Epoxidation (e.g., Sharpless, Jacobsen-Katsuki Methods)

Catalytic asymmetric epoxidation has played a notable role in the stereocontrolled synthesis of key intermediates for Indinavir. The Jacobsen-Katsuki asymmetric epoxidation, utilizing salen-manganese catalysts, has been applied to the epoxidation of indene. This reaction is a key asymmetric step in some convergent chemical synthesis strategies for Indinavir, particularly in the preparation of (1S,2R)-indene oxide. acs.orgtubitak.gov.trlboro.ac.uk For instance, the Jacobsen (S,S)-Mn(II)-salen catalyst has been employed in the conversion of indene to (1S,2R)-indene oxide with reported enantiomeric excess (ee) of 87%. acs.orgchimia.ch This epoxide intermediate is then further transformed to yield the enantiomerically pure (1S, 2R)-1-amino-2-indanol, a crucial building block of Indinavir. tubitak.gov.trchimia.ch

While the Sharpless asymmetric epoxidation is a widely used method for the epoxidation of allylic alcohols, its direct application in the primary convergent routes to the core structure of Indinavir is less prominently discussed in the provided snippets compared to the Jacobsen epoxidation of indene. However, asymmetric epoxidation methods, including Sharpless and Jacobsen-Katsuki, are broadly relevant in the development of drug syntheses requiring chiral epoxides as intermediates. mdpi.comencyclopedia.pubencyclopedia.pubresearchgate.net The Sharpless-Katsuki asymmetric epoxidation has been used to prepare epoxy alcohols as key intermediates towards stereoisomers of related compounds, highlighting the general utility of this method in accessing chiral building blocks for complex molecules. researchgate.net

Organocatalytic Approaches in Indinavir, threo- Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering potential advantages in terms of sustainability and metal-free conditions. While the core industrial synthesis of Indinavir primarily relies on other established methods, organocatalytic approaches have been explored in the synthesis of Indinavir analogues and intermediates. Reviews on greener asymmetric synthesis of antiviral drugs highlight the increasing use of organocatalytic methods in this field, mentioning Indinavir within the context of discussing various antiviral agents. nih.govmdpi.com

Specific examples include the use of thiourea-amine catalysts in asymmetric epoxidation, where the resulting chiral epoxides have been identified as valuable building blocks for the synthesis of new classes of HIV-1 protease inhibitors, including analogues of Indinavir. chim.it This indicates that organocatalysis is being investigated as an alternative or complementary strategy for preparing chiral intermediates that can be incorporated into the Indinavir scaffold or related structures.

Optimization of Synthetic Pathways for Research and Scale-Up Investigations

The synthesis of Indinavir for commercial production requires highly optimized pathways to ensure efficiency, cost-effectiveness, and the required high level of enantiomeric and chemical purity on a multiton scale. chimia.ch The initial synthetic routes to Indinavir were often lengthy, such as a reported 12-step procedure for related compounds. google.com Significant efforts have been directed towards developing shorter and more efficient routes. google.com

A key aspect of the optimized synthesis involves a convergent strategy, joining pre-formed, enantiomerically pure building blocks. chimia.ch For Indinavir, this strategy typically involves coupling a "western" piperazine fragment with an "eastern" indanolamide fragment using a three-carbon linker. chimia.ch The preparation of these fragments in nonracemic form is critical to avoid the formation of diastereomers during coupling. chimia.ch

Stereochemical Analysis and Control of Indinavir, Threo

Principles of Threo-/Erythro-Nomenclature as Applied to Indinavir (B1671876), threo-

The threo-/erythro- nomenclature is traditionally used to describe the relative stereochemistry of compounds with two adjacent stereogenic centers. These terms originate from the four-carbon sugars erythrose and threose. In the Fischer projection of erythrose, identical or similar substituents on the two chiral centers are on the same side of the carbon chain. In contrast, in the Fischer projection of threose, identical or similar substituents on the two chiral centers are on opposite sides of the carbon chain. chemistrysteps.comyoutube.comchiralpedia.com

While this nomenclature originated with carbohydrates, it has been extended to other acyclic molecules with two adjacent stereocenters. chemistrysteps.comchiralpedia.com For Indinavir, the "threo-" designation likely refers to the relative configuration of two specific stereocenters within its complex structure, where key substituents are on opposite sides in a Fischer-like projection or specific conformation. wikidata.org The correct stereochemistry, described as D-erythro-pentonamide in some systematic names for Indinavir, is essential for its function as an HIV protease inhibitor nih.gov. The stereoisomer threo-indinavir is listed as a stereoisomer of Indinavir wikidata.org.

Determination of Absolute and Relative Configurations

Establishing the absolute and relative configurations of chiral molecules like Indinavir is paramount in pharmaceutical chemistry. Various spectroscopic techniques are employed for this purpose, providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. wordpress.comwikipedia.org Different NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE), provide insights into the spatial arrangement of atoms. wordpress.comtutorchase.comlibretexts.org

Chemical Shift Analysis (e.g., ¹³C NMR)

Chemical shifts in NMR spectra are influenced by the electronic environment of the nuclei, which is affected by the surrounding atoms and their spatial arrangement. oregonstate.edulibretexts.org In ¹³C NMR spectroscopy, the chemical shifts of carbon atoms can be particularly sensitive to stereochemical differences, especially for carbons near stereocenters. oregonstate.edulibretexts.orgacs.orgopenstax.org Diastereomers, such as the threo and erythro isomers, have different chemical environments for corresponding nuclei, leading to distinct chemical shifts in their ¹³C NMR spectra. wordpress.com Analysis of these differences can help in distinguishing between stereoisomers.

Coupling Constant Analysis (e.g., Vicinal Coupling, β-effects)

Coupling constants (J values) in NMR spectroscopy provide information about the interactions between nuclear spins through chemical bonds. tutorchase.com Vicinal coupling constants (³J), which occur between protons separated by three bonds (H-C-C-H), are particularly useful for determining relative stereochemistry and conformation. tutorchase.comresearchgate.netoup.comlibretexts.org The magnitude of vicinal coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By analyzing ³J values, the relative orientation of substituents on adjacent chiral centers can be deduced. oup.com Differences in vicinal coupling constants can help differentiate between threo and erythro isomers, which have different preferred conformations and thus different dihedral angles between key protons. researchgate.netmagritek.com

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where the intensity of an NMR signal is altered when a nearby nucleus is irradiated. wordpress.comlibretexts.orgacdlabs.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. wordpress.com NOE spectroscopy (including 1D NOE experiments and 2D NOESY or ROESY) is invaluable for determining the relative spatial proximity of atoms, which is crucial for assigning relative stereochemistry and understanding molecular conformation. wordpress.comlibretexts.orgacdlabs.com By observing NOE correlations between protons on or near the stereocenters of Indinavir, the relative orientation of different parts of the molecule in space can be determined, providing direct evidence for the threo configuration. tubitak.gov.tr

Electronic Circular Dichroism (ECD) Spectroscopy in Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnih.govmdpi.comull.es ECD is a sensitive technique for determining the absolute configuration of chiral compounds, especially those containing chromophores. nih.govnih.govmdpi.comull.es By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned with confidence. nih.govmdpi.com While ECD is primarily used for absolute configuration, differences in the spatial arrangement of chromophores in diastereomers can also lead to distinct ECD spectra, potentially aiding in the analysis of relative stereochemistry, particularly when combined with computational methods. nih.gov For Indinavir, which contains several aromatic rings and carbonyl groups that serve as chromophores, ECD spectroscopy can be a valuable tool for confirming or determining the absolute and potentially relative stereochemistry of its chiral centers. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography has been instrumental in confirming the solid-state structure and absolute configuration of Indinavir, threo-, particularly in its complex with HIV-1 protease. This technique provides detailed, atomic-level information about the molecule's three-dimensional arrangement and how it interacts with its biological target. Crystal structures of Indinavir bound to HIV protease, such as those deposited in the Protein Data Bank (PDB ID: 2R5P), have been determined at resolutions allowing for clear visualization of the inhibitor within the enzyme's active site nih.govresearchgate.net.

These crystallographic studies confirm the specific stereochemistry of the bound ligand and reveal the critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, analysis of the Indinavir-protease complex shows hydrogen bonds formed between the hydroxyl groups and amide nitrogens of Indinavir and amino acid residues in the protease active site, including aspartic acid residues nih.gov. The precise positioning and orientation of Indinavir, dictated by its stereochemistry, are essential for these interactions and its inhibitory potency. Data from X-ray crystallography provides empirical validation of the stereochemical outcome of synthetic routes and serves as a foundation for structure-based drug design efforts.

Computational Methods for Configuration Assignment (e.g., DP4, DP4+)

Computational methods play a significant role in complementing experimental techniques for the assignment and confirmation of stereochemistry, particularly for complex molecules like Indinavir, threo-. While the search results did not specifically mention DP4 or DP4+, they highlighted the use of computational approaches such as docking studies and molecular dynamics simulations in analyzing Indinavir's structure and interactions nih.govresearchgate.netbiorxiv.org.

Computational methods can be used to predict the energetically favored conformers of different stereoisomers and compare these predictions with experimental data, such as NMR spectroscopy or X-ray diffraction data. For instance, computational docking studies evaluate the binding affinity and pose of a ligand within a protein binding site, and these calculations are highly sensitive to the correct stereochemistry of the ligand researchgate.net. Discrepancies in assigned stereochemistry, even at a single chiral center, can lead to significant differences in predicted binding modes and energies, underscoring the importance of accurate configuration assignment researchgate.net. Molecular dynamics simulations can further explore the flexibility and dynamic interactions of Indinavir within the protease active site, providing insights into the stability of the complex formed by the correct stereoisomer biorxiv.org. Although not explicitly named, methods analogous to DP4/DP4+, which use calculated NMR chemical shifts to assign configuration, could theoretically be applied to synthetic intermediates or derivatives of Indinavir to confirm their stereochemistry during development.

Stereocontrol Mechanisms in Indinavir, threo- Synthesis and Derivatization

The synthesis of Indinavir, threo- requires precise stereochemical control to ensure the formation of the desired stereoisomer with high purity. Multiple chiral centers in the molecule necessitate the use of stereoselective reactions throughout the synthetic route. Research into the synthesis of Indinavir and related protease inhibitors highlights several key strategies for achieving this control researchgate.netgoogle.comchimia.ch.

One common approach involves the use of chiral starting materials or intermediates with pre-defined stereochemistry, such as (-)-cis-aminoindanol, which is incorporated into the final structure and dictates the configuration of certain centers chimia.ch. Asymmetric synthesis techniques, including asymmetric hydrogenation and enzymatic reductions, are employed to establish specific chiral centers with high enantiomeric and diastereomeric excess researchgate.net. For example, enzymatic reduction of a key chloro ketone intermediate has been shown to set the desired threo stereochemistry in a precursor epoxide researchgate.net.

Molecular Mechanisms of Action and Target Interactions in Vitro/mechanistic Focus

HIV-1 Protease Inhibition: Molecular Basis

HIV-1 protease is an aspartic protease that exists as a homodimer, with each monomer contributing to the formation of a single active site located at the dimer interface. This enzyme is responsible for cleaving the Gag and Gag-Pol polyprotein precursors into functional viral proteins necessary for the assembly of mature, infectious virions. drugbank.compatsnap.comwikipedia.orgdovepress.com Indinavir (B1671876) inhibits this process by blocking the protease's catalytic activity. drugbank.compatsnap.commims.com

Detailed Analysis of Enzyme Active Site Binding

Indinavir binds to the active site of HIV-1 protease, competing with the natural polyprotein substrates. patsnap.commims.com The active site is a well-defined cavity formed by residues from both monomers of the protease dimer. wikipedia.orgnih.gov The binding of Indinavir to this site is critical for its inhibitory effect. drugbank.compatsnap.com The active site contains a catalytic dyad of aspartic acid residues (Asp25 and Asp25' from each monomer) essential for the enzyme's hydrolytic function. wikipedia.orgplos.orgbiorxiv.org Indinavir is designed as a transition state mimetic, meaning its structure resembles the tetrahedral intermediate formed during the cleavage of a peptide bond by the protease. wikipedia.orgnih.govebi.ac.uk This mimicry allows it to bind tightly to the active site, effectively blocking substrate access and catalysis. wikipedia.org

Inhibition of Viral Polyprotein Precursor Cleavage

The primary function of HIV-1 protease is the proteolytic cleavage of the Gag and Gag-Pol polyproteins. drugbank.compatsnap.comwikipedia.orgdovepress.com The Gag polyprotein is cleaved into structural proteins (matrix, capsid, nucleocapsid, and p6), while the Gag-Pol polyprotein is processed into viral enzymes (protease, reverse transcriptase, and integrase). wikipedia.orgdovepress.com This precise cleavage is required for the maturation and infectivity of newly assembled viral particles. drugbank.compatsnap.comwikipedia.org By binding to the active site, Indinavir prevents the protease from performing these cleavage events. drugbank.compatsnap.commims.com This results in the production of immature, non-infectious viral particles, thereby disrupting the viral replication cycle. drugbank.compatsnap.commims.com Indinavir has also shown activity against the initial autocleavage step of the embedded protease within the Gag-Pol polyprotein, although other inhibitors like darunavir (B192927) and saquinavir (B1662171) were found to be more effective in blocking this specific step in in vitro transcription/translation systems. nih.gov

Binding Kinetics Studies: Kᵢ Determinations and Selectivity

Indinavir is characterized by its potent binding to HIV-1 protease, reflected in its low inhibition constant (Kᵢ). Studies have reported Kᵢ values for Indinavir against wild-type HIV-1 protease in the subnanomolar to nanomolar range. For example, a Kᵢ of 540 pM has been reported for Indinavir against HIV-1 protease. biorxiv.orgnih.gov This low Kᵢ indicates a high affinity of Indinavir for the enzyme's active site. biorxiv.orgnih.gov

Indinavir demonstrates high selectivity for HIV-1 protease. ebi.ac.uk While it also inhibits HIV-2 protease, its activity against other retropepsins, such as those from human endogenous retrovirus, is weak, and negligible against porcine endogenous retrovirus retropepsin. ebi.ac.uk This selectivity is crucial for minimizing off-target effects on host cellular proteases.

Data on Kᵢ values for Indinavir against wild-type HIV-1 protease:

InhibitorTarget EnzymeKᵢ (pM)Reference
IndinavirWild-type HIV-1 PR540 biorxiv.orgnih.gov

Mutations in the HIV-1 protease gene can lead to reduced susceptibility to Indinavir and other protease inhibitors. rsc.orgtandfonline.com For instance, the D30N mutation, while primarily associated with resistance to nelfinavir, does not significantly affect Indinavir's affinity as Indinavir does not form a direct hydrogen bond with the Asp30 side chain. biorxiv.org However, other mutations, such as G48T/L89M, can lead to weaker binding of Indinavir due to alterations in the active site volume and flap dynamics. rsc.org Studies have also investigated the effect of mutations in different HIV subtypes on Indinavir's inhibitory activity. tandfonline.compnas.org

Structural Basis of Protease-Indinavir, threo- Interaction (e.g., hydrogen bonding, hydrophobic interactions)

The interaction between Indinavir and HIV-1 protease involves a combination of hydrogen bonding and hydrophobic interactions within the active site. nih.govbiorxiv.orgtandfonline.com Indinavir, as a transition state mimetic, is designed to form specific interactions that stabilize its binding in the catalytic cavity. wikipedia.orgnih.govebi.ac.uk

Key interactions include hydrogen bonds formed with the catalytic aspartic acid residues (Asp25/Asp25') and backbone atoms of residues in the active site and the flexible "flaps" that cover the active site. nih.govbiorxiv.orgtandfonline.com The central hydroxyl group of Indinavir forms strong hydrogen bonds with the catalytic Asp residues. biorxiv.org Additional hydrogen bonds can be mediated by conserved water molecules within the active site, such as the "flap water," which bridges interactions between the inhibitor and the protease flaps. biorxiv.org

Hydrophobic interactions also play a significant role in the binding of Indinavir to the predominantly hydrophobic substrate-binding pockets (S1, S1', S2, S2', etc.) within the active site cavity. nih.govbiorxiv.orgtandfonline.com Indinavir's various chemical groups engage in van der Waals interactions with hydrophobic residues lining these pockets. plos.orgbiorxiv.orgtandfonline.com The specific arrangement of hydrophobic and polar groups on Indinavir allows it to fit snugly into the protease's active site, maximizing favorable interactions. nih.gov Molecular dynamics simulations have been used to study these interactions and the dynamics of the protease-inhibitor complex. biorxiv.orgbiorxiv.orgnih.govrsc.orgbiorxiv.orgbiorxiv.org

Interactions with Other Viral Proteases (e.g., SARS-CoV 3CLpro)

While primarily known for its activity against HIV proteases, Indinavir has also been investigated for its potential inhibitory effects on proteases from other viruses. Notably, studies have explored its interaction with the main protease (3CLpro, also known as Mpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. aging-us.comnih.govnih.govscirp.org

In vitro studies have shown that Indinavir can inhibit SARS-CoV 3CLpro and SARS-CoV-2 3CLpro, albeit with lower potency compared to its activity against HIV-1 protease. nih.gov For SARS-CoV 3CLpro, an IC₅₀ value of 31.45 μM has been reported for Indinavir, while for SARS-CoV-2 3CLpro, the IC₅₀ is lower at 13.61 μM. nih.gov

Molecular docking and simulation studies have provided insights into the potential binding of Indinavir to the active site of SARS-CoV-2 3CLpro. aging-us.comscirp.orgresearchgate.net These studies suggest that Indinavir can form hydrogen bonds with key catalytic dyad residues in 3CLpro, such as His41 and Cys145, as well as other residues within the binding pocket. aging-us.comresearchgate.net Van der Waals interactions with various residues also contribute to the binding. researchgate.net The ability of Indinavir to interact with the catalytic site of 3CLpro suggests a potential, though less potent, inhibitory mechanism against this viral protease. aging-us.comresearchgate.net

Indinavir has also been tested against HTLV-1 protease, another retroviral protease. Although HTLV-1 protease shares structural similarities with HIV protease, Indinavir exhibits significantly weaker inhibition against it, with a reported Kᵢ of 3.5 μM compared to its picomolar affinity for HIV-1 protease. plos.orgbiorxiv.orgnih.govbiorxiv.org Comparative studies highlight differences in the active site dynamics and specific residue interactions that contribute to this difference in selectivity. plos.orgbiorxiv.orgbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org

Computational and Theoretical Investigations of Indinavir, Threo

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. Studies involving Indinavir (B1671876) have utilized molecular docking to assess its binding affinity and interaction patterns with various proteases, including HIV-1 protease, HTLV-1 protease, and SARS-CoV-2 3CLpro. nih.govscirp.orgnih.govchemrxiv.org Docking studies can provide information on the potential binding modes and the residues involved in interactions. scielo.brresearchgate.net For instance, docking of Indinavir with the SARS-CoV-2 3CLpro protein has shown that it can bind deeply into the pocket and interact with multiple residues. chemrxiv.org Another study indicated that Indinavir complexed with the HCV NS3 protein showed a binding energy of -5.33 kcal/mol. nih.gov

Molecular Dynamics (MD) Simulations of Binding and Unbinding Pathways

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of ligand binding and unbinding. MD simulations have been extensively applied to investigate the interactions of Indinavir with viral proteases, revealing details about the binding pathways, intermediate states, and the roles of specific protein residues and regions. chemrxiv.orgbiorxiv.orgnih.govnih.govbiorxiv.orgplos.orgbiorxiv.orgnih.gov

Reconstruction of Binding Pathways

Unaggregated Unbiased Molecular Dynamics (UUMD) simulations have been employed to reconstruct the binding pathway of Indinavir to HTLV-1 protease. These simulations tracked the movement of Indinavir molecules from a solvated state to the native binding conformation within the protease's active site. biorxiv.orgnih.govbiorxiv.orgresearchgate.net The reconstruction involved multiple simulation replicas and stages, allowing for the observation of the molecule sampling the protein surface and entering the binding pocket. biorxiv.orgbiorxiv.org The binding pathway to HTLV-1 protease was found to be approximately 140 ns long, with Indinavir reaching the native pose in about 70 ns. biorxiv.org

Analysis of Stable Intermediate States (N, I₁, I₂, S)

Molecular dynamics simulations of both binding and unbinding pathways of Indinavir from proteases have identified stable intermediate states. In the unbinding process from HIV and HTLV-1 proteases, three stable states have been observed: the Native state (N), Intermediate states (I₁, I₂), and the Solvated state (S). nih.govbiorxiv.orgplos.org The Native state corresponds to the ligand being in its crystallographic conformation within the binding pocket, characterized by maximum contact surfaces and minimum RMSD values. nih.govbiorxiv.orgplos.org Intermediate states (I₁ and I₂) involve tight interactions with the flap regions of the protease. nih.govbiorxiv.orgplos.org The Solvated state represents the ligand free in the simulation box after leaving the protein. nih.govplos.org

Identification of Key Residues and Protein Regions Influencing Binding (e.g., Trp98/Trp98', Phe67/Phe67', Asp32/Asp32', flap region)

MD simulations have highlighted the crucial roles of specific residues and protein regions in the binding of Indinavir to proteases. In the context of HTLV-1 protease, aromatic residues such as Trp98/Trp98' and Phe67/Phe67', as well as the catalytic residues Asp32/Asp32', have been identified as having influential roles in the binding and unbinding pathways and contributing significantly to interaction energies. biorxiv.orgnih.govbiorxiv.orgbiorxiv.orgnih.gov The flap region of the protease also plays a vital role, acting as a cover for the binding pocket and interacting with Indinavir during the binding process. biorxiv.org Interactions with aromatic residues like Trp98 and Phe67 in the intermediate state can be entropically unfavorable for the ligand's stability in the native binding mode. nih.govbiorxiv.orgplos.org The catalytic Asp residues (Asp32/Asp32' in HTLV-1 protease and Asp25/Asp25' in HIV protease) are important for anchoring the ligand in the native state through interactions like hydrogen bonds. nih.govplos.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are used to study the electronic structure and reactivity of molecules at a higher level of theory than classical methods. Hybrid QM/MM approaches, which combine QM calculations for a specific region (like the ligand and catalytic residues) with molecular mechanics for the rest of the system, have been applied to study Indinavir binding, particularly in the context of drug resistance in HIV-1 protease. chemrxiv.orgchemrxiv.org These methods can provide a more accurate description of interactions involving electronic polarization and charge transfer, as well as intramolecular interactions like hyperconjugation within Indinavir. chemrxiv.org DFT (Density Functional Theory) is a common QM method used in these studies to understand electronic structure and reactivity. scirp.orgafjbs.comnumberanalytics.comresearchgate.netacs.org Applying QM methods to biological systems allows for the direct inclusion of QM effects, leading to an improved representation of these systems. researchgate.netacs.org

Conformational Analysis using Computational Methods (e.g., DFT)

Conformational analysis of drug molecules is essential to understand their flexibility and the low-energy conformers that are likely to interact with a target protein. Computational methods, including Density Functional Theory (DFT), are powerful tools for exploring these conformational landscapes. DFT calculations can provide detailed information about the electronic structure and relative energies of different conformers.

Studies involving conformational analysis of molecules, including dipeptides which share some structural features with peptidomimetic inhibitors like Indinavir, utilize DFT to identify stable geometries and understand intramolecular interactions, such as hydrogen bonding, that influence conformation. For instance, DFT methods at various levels (e.g., B3LYP, B3LYP-D3, M06-2X) with appropriate basis sets have been used to study the conformational space of protected dipeptides, revealing numerous stable conformers and the influence of side-chain and backbone interactions. nih.gov Such analyses are crucial for predicting the biologically relevant conformations of flexible molecules like Indinavir.

While specific detailed DFT studies solely focused on the conformational analysis of "Indinavir, threo-" were not explicitly found in the search results, the application of DFT in conformational analysis of similar complex organic molecules and peptidomimetics is well-established. These methods allow for the calculation of relative energies and structural parameters of different conformers, providing a theoretical basis for understanding the molecule's flexibility and preferred shapes in various environments (e.g., gas phase, solution). The "threo-" designation of Indinavir refers to the stereochemistry around specific chiral centers, which dictates a particular spatial arrangement of substituents. Computational conformational analysis would explore the various orientations possible for the flexible parts of the molecule while maintaining this defined stereochemistry.

In Silico Structure-Activity Relationship (SAR) and Ligand Design Studies

In silico Structure-Activity Relationship (SAR) studies and ligand design efforts utilize computational techniques to correlate the structural features of molecules with their biological activity and to design new compounds with improved properties. For HIV protease inhibitors like Indinavir, these studies aim to understand how modifications to the chemical structure affect binding affinity and efficacy against the enzyme, including drug-resistant variants. diva-portal.orgresearchgate.net

Computational approaches such as molecular docking, molecular dynamics (MD) simulations, Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used in this area. diva-portal.orgresearchgate.netmdpi.com Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's active site. researchgate.netmdpi.com MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for the study of binding stability and conformational changes. nih.govplos.orgnih.govrsc.orgnih.gov QSAR methods develop mathematical models that relate structural descriptors to biological activity, enabling the prediction of activity for new compounds. diva-portal.orgresearchgate.netplos.org CoMFA and CoMSIA are 3D-QSAR techniques that use molecular fields to describe the steric and electrostatic properties of ligands and correlate them with activity. diva-portal.orgresearchgate.net

Indinavir has been a reference molecule in numerous in silico studies aimed at designing new HIV protease inhibitors. nih.gov These studies often use Indinavir's known binding mode and activity to validate computational methods and to guide the design of novel analogs. For example, lead expansion methods using pharmacophoric and shape similarity scoring functions have used Indinavir as a reference to generate new sets of compounds with potentially different modes of action against HIV protease. nih.gov

Computational studies have investigated the binding of Indinavir to both wild-type and mutant HIV proteases to understand the mechanisms of drug resistance. nih.govrsc.org MD simulations and free energy analyses (such as MM-PBSA and SIE) have been used to reveal how mutations affect the binding affinity of Indinavir and other inhibitors by altering the active site volume and flap dynamics. rsc.org These studies highlight the importance of van der Waals interactions in the binding of inhibitors like Indinavir and how their reduction can contribute to drug resistance. rsc.org

In silico studies have also explored the potential of HIV protease inhibitors, including Indinavir, against other viral targets, such as the main protease (Mpro) of SARS-CoV-2. Molecular docking and MD simulations have been used to study the interaction mechanisms and binding affinities of these compounds with SARS-CoV-2 Mpro, identifying Indinavir as a lead compound in some screenings. mdpi.comchemrxiv.orgscirp.orgnih.gov SAR analysis in such studies has focused on identifying key structural features responsible for the observed activity. chemrxiv.orgnih.gov

The insights gained from computational SAR and ligand design studies involving Indinavir contribute to the ongoing effort to develop more potent and selective HIV protease inhibitors with improved resistance profiles. researchgate.netnih.govmdpi.com These studies help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process. researchgate.netmdpi.complos.org

Computational Study Findings Related to Indinavir (Examples from Search Results)

Study TypeMethod UsedSystem StudiedKey Finding Related to IndinavirSource
Molecular Dynamics SimulationMM-PBSA/SIE Free Energy AnalysisIndinavir complexed with WT and mutant HIV-1 PRDecrease in van der Waals interactions contributes to reduced binding affinity in mutants. rsc.org
Molecular Docking & Virtual ScreeningPharmacophoric & Shape Similarity ScoringIndinavir as reference for lead expansionUsed as a reference to generate compounds with similar 3D pharmacophores and shapes. nih.gov
Molecular Docking & MD SimulationDocking, MD, MM-GBSA, Pharmacophore AnalysisIndinavir binding to SARS-CoV-2 MproIdentified as a lead drug in screening against SARS-CoV-2 Mpro, interacts with catalytic residues. mdpi.comchemrxiv.orgscirp.orgnih.gov
QSAR and Molecular DockingCoMFA, CoMSIA, DockingSeries of cyclic urea (B33335) analogs (related to PIs)Used docking to determine binding modes and guide 3D-QSAR for inhibitor design. researchgate.net
Molecular Dynamics SimulationUnaggregated Unbiased MD (UUMD)Indinavir complexed with HTLV-1 proteaseReconstructed binding pathway, identified influential residues (aromatic, catalytic, flap). nih.govbiorxiv.org

This table illustrates the types of computational investigations performed on or referencing Indinavir, highlighting findings related to its interactions and the use of computational methods in designing related molecules.

Chemical Stability and Degradation Pathways of Indinavir, Threo

Kinetics and Mechanism of Hydrolytic Degradation

The hydrolytic degradation of Indinavir (B1671876) has been studied to understand its behavior in aqueous solutions. This process involves the cleavage of amide or ester bonds by water. unipd.it

pH-Rate Profiles of Degradation

The rate of Indinavir's lactonization, a specific hydrolytic degradation pathway, is dependent on pH. nih.gov Studies have reported the pH-rate profile of first-order rate constants for this reaction in aqueous solutions. nih.gov The pH-rate profile for Indinavir's lactonization is described as more complex compared to the hydrolysis of simple peptides or the intramolecular OH-catalyzed hydrolysis of gamma-hydroxyamides. nih.gov

Intramolecular Catalysis Mechanisms

Intramolecular catalysis plays a significant role in the hydrolytic degradation of Indinavir, specifically in the lactonization reaction. nih.gov The mechanistic pathways for lactonization involve intramolecular processes. nih.gov

Role of Specific Functional Groups (e.g., cis-aminoindanol leaving group)

Specific functional groups within the Indinavir molecule influence its degradation. The complexity observed in the pH-rate profile for Indinavir's lactonization is attributed to the presence of the cis-aminoindanol leaving group. nih.gov The cis-aminoindanol moiety is a key structural component of Indinavir. sci-hub.se

Buffer Catalysis Effects

The lactonization reaction of Indinavir is subject to strong buffer catalysis. nih.gov This is evidenced by a nonlinear dependence of the first-order rate constants on the concentration of the buffer. nih.gov The buffer catalysis data are consistent with kinetic general acid catalysis. nih.gov

Identification and Characterization of Degradation Products

Studies have focused on identifying and characterizing the products formed during the degradation of Indinavir.

Lactonization Products

Lactonization is a known degradation pathway for Indinavir, leading to the formation of specific lactonization products. nih.gov The pH-rate profile of first-order rate constants for the lactonization of Indinavir in aqueous solutions has been reported. nih.gov

Stability Under Defined Chemical Stress Conditions (e.g., oxidative, photolytic)

Indinavir, threo- has been shown to be susceptible to degradation under certain stress conditions, particularly oxidative environments. While detailed quantitative data on degradation rates under various specific stressor concentrations and durations were not extensively available in the surveyed literature, the pathways and general susceptibility can be discussed.

Oxidative Degradation: Oxidative metabolism is a significant pathway for indinavir, primarily mediated by the cytochrome P-450 3A4 (CYP3A4) isoenzyme in biological systems fda.govscielo.br. This process leads to the formation of multiple oxidative metabolites; studies have identified six such metabolites fda.govclinicaltrialsarena.com. In the context of forced degradation studies, indinavir has been indicated as being unstable under oxidative conditions sci-hub.se. This suggests that exposure to oxidizing agents can lead to chemical breakdown of the molecule.

Photolytic Degradation: Photolytic degradation, or degradation induced by light, is a standard stress condition evaluated in forced degradation studies to understand a compound's photosensitivity rjptonline.orgpharmtech.comsci-hub.senih.gov. While the general principle of assessing photolytic stability is well-established in pharmaceutical development, specific detailed research findings on the photolytic degradation of indinavir, threo-, including degradation products and kinetics under defined light exposure conditions, were not prominently featured in the available search results. However, its inclusion as a standard stress test implies that photolytic stability is a relevant consideration for this class of compounds.

Other Stress Conditions: While the focus here is on oxidative and photolytic stability, it is worth noting that forced degradation studies typically encompass other conditions such as hydrolysis (acidic, basic, and neutral), and thermal stress rjptonline.orgpharmtech.comnih.gov. Storage recommendations for indinavir, such as protecting it from moisture and storing it between 15-30°C, suggest a potential sensitivity to hydrolysis or humidity mims.comwikipedia.org.

Based on the available information, a summary of known degradation aspects under stress conditions can be presented:

Stress ConditionObserved Effect/PathwayNotes
OxidativeSusceptible to degradation; forms oxidative metabolites. fda.govclinicaltrialsarena.comsci-hub.sePrimary metabolic pathway involves CYP3A4, yielding six metabolites. fda.govscielo.br
PhotolyticEvaluated in forced degradation studies. rjptonline.orgpharmtech.comsci-hub.senih.govSpecific detailed data on degradation products and kinetics not found.
HydrolyticPotential sensitivity indicated by storage recommendations. mims.comwikipedia.orgStandard condition in forced degradation studies. rjptonline.orgpharmtech.comnih.gov
ThermalStandard condition in forced degradation studies. rjptonline.orgpharmtech.comsci-hub.senih.govSpecific detailed data not found.

Detailed research findings often involve identifying specific degradation products and their formation pathways under controlled stress conditions. For indinavir, the oxidative pathway leading to six metabolites is well-documented in the context of its metabolism fda.govclinicaltrialsarena.com. Further specific data, such as the chemical structures of these degradation products formed under isolated oxidative or photolytic stress in forced degradation studies, or quantitative data on degradation rates, would typically be found in detailed stability-indicating assay validation studies or degradation product characterization reports.

Advanced Analytical Methodologies for Indinavir, Threo Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are widely employed for the separation, identification, and quantification of indinavir (B1671876) and related substances. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methodologies offer sensitive and specific procedures for the analysis of indinavir in various samples, including biological fluids. nih.govnih.govnih.govpsu.edunih.govresearchgate.netnih.govresearchgate.net

Ultraviolet (UV) detection is a frequently used method in conjunction with HPLC for the analysis of indinavir due to its chromophoric properties. nih.govnih.govnih.govpsu.edunih.govresearchgate.netnih.govresearchgate.netlcms.czresearchgate.netdergipark.org.tr Various studies have utilized UV detection at different wavelengths for indinavir quantification. For instance, UV detection at 210 nm has been successfully applied for the rapid quantification of indinavir in human plasma, providing adequate sensitivity without interference from endogenous matrix components. nih.govnih.govnih.govnih.gov Another method employed UV detection at 215 nm for indinavir determination in rat plasma, cerebrospinal fluid (CSF), and brain tissue homogenates. nih.gov Simultaneous analysis of indinavir and other HIV protease inhibitors in human plasma has also been achieved using UV detection at 218 nm for indinavir. psu.edu

Ion-pair reversed-phase HPLC (IP-RPLC) is a valuable technique for analyzing complex mixtures, particularly those containing charged or highly polar compounds. While IP-RPLC is commonly used for separating molecules like oligonucleotides lcms.czchromatographyonline.comnih.gov, it has also been applied to the analysis of indinavir in complex biological matrices. The use of an ion-pairing reagent, such as triethylamine, in the mobile phase can be necessary to ensure appropriate retention time for indinavir and to differentiate it from other coextracted substances, including other protease inhibitors. nih.gov This approach is crucial for achieving adequate separation and accurate quantification in samples containing multiple components.

Effective sample preparation is essential for the accurate analysis of indinavir in biological samples, which often contain interfering substances. Liquid-liquid extraction (LLE) is a widely employed technique for the cleanup and isolation of indinavir from matrices such as plasma, serum, CSF, and urine. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netphenomenex.com Different organic solvents have been used for LLE, including dichloromethane (B109758) nih.gov, methyl-t-butyl ether psu.edu, hexane/ethyl acetate (B1210297) nih.gov, and tert-butylmethylether (TBME). researchgate.net These methods typically involve mixing the biological sample with an appropriate solvent, followed by vigorous mixing and centrifugation to separate the layers. The organic layer containing the extracted analyte is then often evaporated and reconstituted in a suitable mobile phase for chromatographic analysis. phenomenex.com Another sample preparation technique mentioned is solid-phase extraction (SPE), which has been used for indinavir isolation from human plasma nih.gov and tissue matrices nih.gov. Acetonitrile precipitation has also been reported as a simple and fast sample preparation method for LC-MS/MS analysis of indinavir in human plasma. nih.gov

Detailed research findings on HPLC methods often include parameters such as linearity, recovery, and precision. For example, an HPLC method for indinavir in human plasma showed a linear range of 25 to 2500 ng/ml with an average recovery of 91.4%. nih.gov Another method in rat plasma, CSF, and brain demonstrated linearity from 0.05 to 30 µM in plasma and 0.05 to 2.5 µM in CSF and brain, with a limit of detection (LOD) of 12.5 nM for plasma and CSF, and 6.25 nM for brain homogenate. nih.gov An ion-pair reversed-phase HPLC assay for human plasma exhibited linearity over the range of 25-5,000 ng/mL with acceptable inter- and intraday coefficients of variation. nih.gov

Here are some examples of data from research findings on HPLC methods for Indinavir:

MethodMatrixDetectionWavelength (nm)Linear RangeRecovery (%)LOD/LOQ
RP-HPLCHuman PlasmaUV21025 - 2500 ng/ml91.4LOQ: 25 ng/ml
RP-HPLCRat Plasma, CSF, BrainUV215Plasma: 0.05-30 µMNot specifiedPlasma/CSF LOD: 12.5 nM, Brain LOD: 6.25 nM
Ion-Pair RP-HPLCHuman PlasmaUV21025 - 5000 ng/mL80-97 (with IS)Not specified
RP-HPLC (Simultaneous with other PIs)Human PlasmaUV21840 - 50 µg/L87-92LOQ: 40-50 µg/L
HPLCSerum, Urine, CSFUVNot specifiedUp to 32 µmol/L86LOD: 0.01 µmol/L
RP-HPLC (Simultaneous with other ARVs)Human PlasmaUV21010 - 10,000 ng/mLGoodNot specified
HPLCHuman PlasmaUV2100.05 - 12.5 mg/liter97.70.05 mg/liter
HPLCHuman PlasmaUVNot specified0.05 - ? µg/mL73.9LOQ: 0.05 µg/mL
Ion-Pair Reversed-Phase HPLC for Complex Mixture Analysis

Gas Chromatography (GC) for Specific Volatile Analytes

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. Indinavir, threo- and indinavir are relatively large, polar molecules and are not generally considered volatile. Therefore, GC is not a commonly used chromatographic technique for the direct analysis of indinavir or its epimers. While GC-MS might be used in broader analyses of complex mixtures where indinavir could potentially be a component after derivatization or specific sample preparation for volatile fractions, the primary chromatographic methods for indinavir focus on HPLC. researchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the identification, structural elucidation, and quantification of indinavir and related compounds. LC-MS/MS is particularly valuable for its high sensitivity and specificity, making it suitable for the analysis of indinavir in complex biological matrices at low concentrations. psu.edunih.govnih.govnih.gov

LC-MS/MS methods for indinavir typically involve electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for selective detection and quantification. Specific ion transitions (precursor ion -> product ion) are monitored for indinavir and an internal standard. For example, one LC-MS/MS method used the m/z pair of 614.1/421.3 for indinavir and 506.1/245.3 for amprenavir (B1666020) as the internal standard. nih.gov Another method reported using the m/z pair 614/421 for indinavir and 628/421 for the internal standard. nih.gov

LC-MS/MS methods often offer wide linear ranges and high sensitivity. A method for indinavir in human plasma using LC-MS/MS showed a linear range from 3.0 to 12320 ng/ml. nih.gov Another LC-MS/MS method for indinavir in mice brain and testis demonstrated linearity over the range 0.0012-0.0390 µmol/kg for brain and 0.39-12.50 µmol/kg for testis. nih.gov The sensitivity of LC-MS/MS allows for the determination of indinavir levels in various biological fluids and tissues, including plasma, brain, and testis. nih.govnih.govnih.gov High-resolution mass spectrometry (HRMS) can also be applied for the accurate mass measurement and identification of indinavir and its metabolites. researchgate.net

Here are some examples of data from research findings on LC-MS/MS methods for Indinavir:

MethodMatrixIonization ModeMRM Transitions (m/z)Linear RangeLOD/LOQ
LC-MS/MSMice Brain/TestisPositive ESI614.1/421.3 (Indinavir), 506.1/245.3 (Amprenavir IS)Brain: 0.0012-0.0390 µmol/kg, Testis: 0.39-12.50 µmol/kgNot specified
LC-MS/MSHuman PlasmaPositive ESI614/421 (Indinavir), 628/421 (IS)3.0 - 12320 ng/mlNot specified
LC-MSHuman SerumNot specifiedNot specifiedNot specifiedLOD: 5 ng/ml

These advanced analytical methodologies are indispensable tools in the research and study of indinavir, threo- and their behavior in various systems.

Structural Elucidation of Synthetic Intermediates and Degradation Products

Structural elucidation is a critical step in the synthesis and study of Indinavir, threo-. This process involves determining the complete chemical structure of the target compound, as well as any intermediate compounds formed during synthesis and potential degradation products that may arise over time or under specific conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly heteronuclear NOE experiments, are valuable for verifying the stereochemistry of complex molecules and their intermediates researchgate.net. Mass spectrometry, often coupled with chromatography (LC-MS), is also fundamental in identifying and characterizing reaction by-products and degradation pathways scielo.brresearchgate.net. Impurities in pharmaceutical products can include by-products from chemical reactions, leftover reagents, contaminants, and degradation products google.com. Understanding the structure of these related substances is crucial for ensuring the quality and stability of the final product.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of Indinavir, threo-, providing accurate mass measurements that can confirm elemental composition and aid in the identification of unknown compounds, including metabolites, impurities, and degradation products researchgate.net. HRMS offers enhanced selectivity and sensitivity compared to lower-resolution methods, which is particularly beneficial when analyzing complex biological matrices like plasma nih.govlcms.cz. Instruments utilizing technologies such as Time-of-Flight (TOF) and Orbitrap are commonly employed in HRMS for their ability to provide high mass accuracy researchgate.netnih.gov. This accurate mass data, often combined with fragmentation patterns obtained from tandem mass spectrometry (MS/MS or MSn), allows for confident structural assignments researchgate.netnih.gov. HRMS methods can also be developed and validated for the qualitative detection and quantitative analysis of antiretroviral agents like Indinavir in biological samples nih.govlcms.cz.

Spectroscopic Characterization (beyond Stereochemistry)

Spectroscopic methods provide complementary information about the molecular structure and functional groups present in Indinavir, threo-. While techniques like NMR are vital for stereochemical assignment, other methods like Infrared and Raman spectroscopy offer insights into the vibrational modes of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies libretexts.orgmvpsvktcollege.ac.in. When a molecule absorbs infrared radiation, its covalent bonds undergo vibrations (stretching and bending) at specific frequencies mvpsvktcollege.ac.inlibretexts.org. The resulting IR spectrum, a plot of absorbance versus wavenumber, provides a unique "fingerprint" of the molecule mvpsvktcollege.ac.instellarnet.us. For organic compounds like Indinavir, threo-, IR spectroscopy can reveal the presence of key functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic rings, each absorbing in predictable regions of the spectrum libretexts.orgmvpsvktcollege.ac.inspectroscopyonline.com. The intensity and position of these absorption bands provide valuable information for confirming the structure and assessing the purity of synthesized Indinavir, threo- and its related substances.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another powerful vibrational spectroscopic technique that provides information complementary to IR spectroscopy stellarnet.usresearchgate.net. While IR spectroscopy measures absorptions due to changes in dipole moment during vibrations, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability stellarnet.usresearchgate.net. This difference in selection rules means that functional groups that are weak in IR may be strong in Raman, and vice versa, offering a more complete picture of the molecule's vibrational modes researchgate.netspectroscopyonline.com. Raman spectroscopy has been used in research involving Indinavir to investigate its intracellular distribution and interactions within cells, providing insights into its site of action . The combination of IR and Raman spectroscopy can offer synergistic information for comprehensive material characterization spectroscopyonline.com.

Development and Validation of Novel Research Assays

The study of Indinavir, threo- in research settings often requires the development and validation of novel assays to measure its concentration, assess its activity, or investigate its interactions. These assays must be sensitive, accurate, and precise for reliable data generation. High-performance liquid chromatography (HPLC) with various detection methods, including UV and mass spectrometry, is a common technique for quantifying Indinavir in biological matrices like plasma nih.govscielo.br. Method validation ensures that these assays are suitable for their intended purpose, evaluating parameters such as linearity, accuracy, precision, sensitivity (limit of detection and quantification), and selectivity nih.govscielo.brresearchgate.net. Research also involves developing assays to study the biological effects of Indinavir and its analogs, such as assessing cytotoxicity, cell cycle effects, and the induction of apoptosis nih.gov. Novel assays may explore the activity of Indinavir against different targets or in new therapeutic areas, requiring specific validation for each application nih.govmedchemexpress.com.

Chemical Modification and Derivatization for Research Applications

Synthesis of Indinavir (B1671876), threo- Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies involving Indinavir analogues aim to understand how specific structural changes influence binding affinity and antiviral potency. This has led to the synthesis of numerous derivatives with modifications at different parts of the molecule. researchgate.netnih.govnih.gov

Modifications of Piperazine (B1678402) Moiety

The piperazine ring is a key structural element of Indinavir and has been a target for modification to explore its role in binding and activity. arkat-usa.org Synthetic routes have been developed to access modified piperazine fragments, which are then incorporated into Indinavir analogues. arkat-usa.org These modifications can involve changes to substituents on the piperazine ring or alterations to the ring structure itself, impacting interactions with the S1 subsite of the protease active site. researchgate.net

Alterations of Hydroxyethylene Isostere

Indinavir contains a hydroxyethylene isostere that mimics the transition state of the peptide bond cleavage catalyzed by HIV protease. ebi.ac.ukmedchemica.com Modifications to this central core have been crucial in the design of potent inhibitors. ebi.ac.ukresearchgate.net Alterations can involve changing the substituents around the hydroxyethylene group or modifying the isostere itself to optimize interactions within the enzyme's active site. Stereocontrolled synthesis of hydroxyethylene dipeptide isosteres is important for generating analogues with specific stereochemistry, which is critical for potent binding to the protease. researchgate.net

Isostere Design and Synthesis within the Indinavir, threo- Framework

Isosteres are functional groups or atoms that have similar shapes and chemical properties and can be substituted for one another in a molecule to alter its properties while maintaining biological activity. nih.govakfarstfransiskusxaverius.ac.id In the context of Indinavir, isostere design and synthesis have focused on replacing key parts of the molecule, particularly the scissile peptide bond mimic (hydroxyethylene isostere), with other groups that can maintain or improve binding to HIV protease. ebi.ac.ukmedchemica.com This approach has been fundamental in the development of peptidomimetic inhibitors like Indinavir. ebi.ac.uk Various structural analogues of the peptide bond, including hydroxyethylene, have been used as isosteres in the design of aspartic peptidase inhibitors. ebi.ac.uk

Derivatization Strategies for Probing Molecular Interactions and Biological Pathways

Derivatization of Indinavir involves introducing specific chemical tags or labels onto the molecule to facilitate the study of its molecular interactions and to trace its behavior in biological systems. nih.gov These strategies are valuable for understanding how Indinavir binds to its target, interacts with other biological molecules, and moves through cellular pathways. Molecular dynamics simulations have been used to reconstruct the binding and unbinding pathways of Indinavir with proteases, providing insights into the key residues and interactions involved. nih.govbiorxiv.orgbiorxiv.org These studies highlight the importance of interactions with residues in the active site and flap region of the protease. nih.govbiorxiv.orgbiorxiv.org

Development of Chemically Tagged Indinavir, threo- Probes for Affinity Studies

Chemically tagged probes derived from Indinavir are synthesized with specific labels, such as fluorescent tags or affinity handles (e.g., biotin), that allow for the detection, isolation, or visualization of the probe and its interacting partners. nih.govappliedmicrobiology.orggoogleapis.com These probes are powerful tools for affinity studies, enabling researchers to identify and characterize the proteins that Indinavir binds to in complex biological mixtures. nih.govnih.gov Affinity purification techniques, often coupled with mass spectrometry, can be used with these tagged probes to pull down and identify target proteins, helping to confirm known targets like HIV protease and potentially discover new interacting partners. nih.govnih.gov

Q & A

Q. What experimental designs are standard for assessing Indinavir’s pharmacokinetics in clinical studies?

A crossover design is widely used to minimize interpatient variability, particularly in drug interaction studies. For example, single-dose studies in healthy volunteers under fasting/fed conditions (e.g., 800 mg Indinavir with low-fat vs. high-fat meals) employ non-compartmental analysis to calculate AUC₀–₂₄, Cₘₐₓ, and tₘₐₓ using the linear trapezoidal rule . Mixed-effects models handle missing data by imputing last-observed values, ensuring robust analysis despite treatment discontinuations .

Q. How are drug-drug interaction studies methodologically structured to evaluate Indinavir’s metabolic modulation?

Interaction studies (e.g., Indinavir with omeprazole or ritonavir) use crossover designs to compare pharmacokinetic parameters between treatment arms. Plasma concentrations are analyzed via HPLC-UV, with statistical power calculations (e.g., 90% power to detect a 50% AUC reduction) . Regression analyses and compound symmetry covariance models assess exposure changes, while ANOVA with Tukey’s post hoc tests identify significance (p < 0.05) .

Q. What methodologies detect Indinavir-induced crystalluria and renal toxicity in clinical cohorts?

Microscopic urinalysis with polarizing filters identifies characteristic crystals, while HPLC and mass spectrometry confirm Indinavir composition in calculi . Cohort studies track urinary symptoms (dysuria, flank pain) and renal parenchymal defects via radiography, with longitudinal monitoring of CD4 counts and viral RNA to exclude confounding factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in Indinavir’s drug interaction data (e.g., ritonavir co-administration)?

Mechanistic studies dissect pharmacokinetic pathways: Ritonavir inhibits CYP3A4, increasing Indinavir’s AUC₀–₂₄ by 2.7-fold, but omeprazole’s pH-dependent effects may counteract this. Use tiered data presentation (tables in main text, raw data in appendices) to highlight synergies or antagonisms . Weight-of-evidence approaches integrate in vitro (e.g., hepatocyte glucuronidation assays) and in vivo findings to explain discrepancies .

Q. What advanced techniques identify minority HIV variants resistant to Indinavir in compartmentalized reservoirs (e.g., semen)?

Deep sequencing and clonal analysis of HIV protease genes detect low-frequency mutations (e.g., M46L, V77I) in semen-derived virus. Phenotypic assays (e.g., IC₅₀ shifts) validate resistance, while phylogenetic linkage analysis tracks transmission of minority variants . Cross-referencing plasma and semen viral loads contextualizes compartment-specific resistance evolution .

Q. How do researchers model Indinavir’s CNS penetration and active transport mechanisms?

CSF/plasma concentration ratios are measured via HPLC-UV, with pharmacokinetic modeling (e.g., active transport out of CSF via P-glycoprotein). Compare viral load reductions in CSF (e.g., <50 copies/mL) and IgG-index normalization to confirm CNS efficacy . Incorporate genotypic data (e.g., M184V prevalence) to distinguish CNS-specific resistance patterns from systemic failure .

Q. What methodologies quantify Indinavir’s protein binding variability and pharmacologically active fractions?

Ultrafiltration separates unbound Indinavir, with HPLC quantifying free vs. total concentrations. Binding varies with post-dose timing (57% at 1 hr vs. 66% at 8 hr), requiring time-matched sampling in pharmacokinetic studies . Nonparametric tests (Kruskal-Wallis) assess interpatient variability in binding, linking it to pharmacodynamic outcomes .

Data Presentation and Analysis Best Practices

  • Tables : Summarize key pharmacokinetic parameters (AUC, Cₘₐₓ) across studies, noting consistencies (e.g., ritonavir’s 2.7-fold AUC increase) and discrepancies (e.g., omeprazole’s pH effects) .
  • Figures : Pathway diagrams illustrate CYP3A4-mediated metabolism and P-gp transport mechanisms .
  • Statistical Models : Mixed-effects models handle longitudinal data with treatment discontinuations, while GEE models account for virological failure censoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indinavir, threo-
Reactant of Route 2
Reactant of Route 2
Indinavir, threo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.